molecular formula C9H4ClF7S B3394693 4-(Heptafluoropropylthio)chlorobenzene CAS No. 65538-03-6

4-(Heptafluoropropylthio)chlorobenzene

Cat. No.: B3394693
CAS No.: 65538-03-6
M. Wt: 312.64 g/mol
InChI Key: WYFFXBWREWRHOD-UHFFFAOYSA-N
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Description

4-(Heptafluoropropylthio)chlorobenzene (CAS 65538-03-6) is a fluorinated aromatic compound characterized by a chlorobenzene backbone substituted with a heptafluoropropylthio (-S-C3F7) group at the para position. This compound belongs to a class of organofluorine derivatives, which are notable for their chemical stability, lipophilicity, and resistance to degradation due to the strong C-F bonds and electron-withdrawing effects of fluorine substituents .

Properties

IUPAC Name

1-chloro-4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF7S/c10-5-1-3-6(4-2-5)18-9(16,17)7(11,12)8(13,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFFXBWREWRHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(C(C(F)(F)F)(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450634
Record name 1-Chloro-4-[(heptafluoropropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65538-03-6
Record name 1-Chloro-4-[(heptafluoropropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptafluoropropylthio)chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of chlorobenzene with heptafluoropropylthiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Heptafluoropropylthio)chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, nucleophilic substitution reactions may yield various substituted benzene derivatives .

Scientific Research Applications

4-(Heptafluoropropylthio)chlorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Heptafluoropropylthio)chlorobenzene involves its interaction with specific molecular targets. The heptafluoropropylthio group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include interactions with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs include:

Compound Name CAS Number Substituent Group Molecular Weight (g/mol) Key Features
This compound 65538-03-6 -S-C3F7 ~292.5 (estimated) High fluorine content, thioether linkage
Benzene, 1-chloro-4-[(pentafluoroethyl)thio]- 65538-02-5 -S-C2F5 ~262.5 (estimated) Shorter fluorinated chain
Benzene, 1-chloro-4-[(pentafluoroethyl)sulfonyl] 65538-05-8 -SO2-C2F5 ~314.5 (estimated) Sulfonyl group enhances polarity
Benzene, [(heptafluoropropyl)sulfonyl] 65538-04-7 -SO2-C3F7 ~328.5 (estimated) Extended fluorinated chain, sulfonyl

Key Observations :

  • Fluorinated Chain Length: The heptafluoropropyl group (C3F7) in the target compound provides greater steric bulk and hydrophobicity compared to the pentafluoroethyl (C2F5) group in 65538-02-5.
  • Functional Group Differences : Thioether (-S-) vs. sulfonyl (-SO2-) groups significantly alter reactivity. Sulfonyl derivatives (e.g., 65538-05-8) are more polar and less nucleophilic, making them less reactive in substitution reactions compared to thioether analogs .
  • Electron-Withdrawing Effects : Fluorine atoms and sulfonyl groups enhance the electron-deficient nature of the aromatic ring, directing electrophilic substitution reactions to specific positions.

Selectivity in Analytical Methods

Studies on structurally similar chlorobenzene derivatives (e.g., 4-Chlorobenzaldehyde, Chlorobenzene) reveal distinct electrochemical behaviors.

Research Findings and Practical Implications

  • Pharmaceutical Relevance: Fluorinated thioethers are valued in drug design for their metabolic stability and ability to modulate pharmacokinetic profiles. The heptafluoropropyl group may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs .
  • Environmental Persistence : The high fluorine content and stable C-F bonds suggest environmental persistence, necessitating careful disposal and regulatory oversight .

Biological Activity

4-(Heptafluoropropylthio)chlorobenzene, with the CAS number 65538-03-6, is a fluorinated aromatic compound characterized by the presence of a heptafluoropropylthio group attached to a chlorobenzene ring. Its molecular formula is C9H4ClF7S, and it has garnered attention for its potential biological activities.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C9H4ClF7S
Molecular Weight 292.64 g/mol
IUPAC Name This compound
CAS Number 65538-03-6

The compound's structure includes a chlorobenzene moiety substituted with a heptafluoropropylthio group, which contributes to its unique chemical properties and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while it demonstrates antimicrobial properties, it may also exhibit cytotoxic effects on certain mammalian cell lines at higher concentrations. This duality necessitates careful consideration in applications where human exposure could occur.

Case Studies

  • Case Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.
  • Case Study on Cytotoxicity : Another study focused on the cytotoxic effects of the compound on human lung fibroblast cells (WI-38). The results showed that exposure to concentrations above 50 µg/mL resulted in significant cell death, highlighting the need for further investigations into its safety for biomedical applications.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Membrane Disruption : The heptafluoropropylthio group enhances lipophilicity, allowing the compound to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of bacterial enzymes involved in cell wall synthesis, contributing to its antimicrobial effects.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityCytotoxicityNotes
Chlorobenzene MinimalLowCommon solvent
Trichlorobenzene ModerateModerateEnvironmental pollutant
Perfluorinated Compounds VariableHighKnown for bioaccumulation

This table illustrates that while chlorinated compounds generally exhibit lower antimicrobial activities compared to their fluorinated counterparts, the introduction of a heptafluoropropylthio group significantly enhances the biological activity of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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